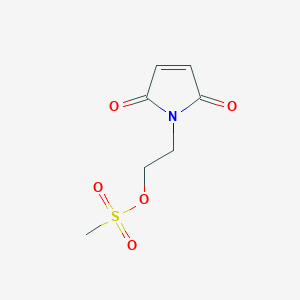

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylmethansulfonat

Übersicht

Beschreibung

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate (DDP) is an organic compound that is used in a variety of scientific applications. It is a highly versatile compound that is used in a wide range of laboratory experiments and research studies. DDP is a member of the pyrrolidine family of compounds and is a derivative of pyrrolidine-2-carboxylic acid. It is a colorless, odorless, and crystalline solid with a molecular weight of 166.2 g/mol.

Wissenschaftliche Forschungsanwendungen

Proteinmarkierung und -vernetzung

2-Maleimidoethylmesylat wird häufig als heterobifunktioneller Linker bei der Proteinmarkierung eingesetzt. Es führt durch die Quaternisierung von Pyridyl-Stickstoff eine Amin- oder Thiol-reaktive Gruppe ein, die für die fluoreszierende Markierung von Proteinen unerlässlich ist. Die Fähigkeit dieser Verbindung, mit Sulfhydryl-Gruppen zu reagieren, macht sie zu einem wertvollen Werkzeug für die Herstellung spezifischer und stabiler Proteinkonjugate .

Herstellung von Fluoreszenzfarbstoffen

Als synthetischer Baustein wird 2-Maleimidoethylmesylat zur Herstellung von Fluoreszenzfarbstoffen verwendet. Diese Farbstoffe sind für verschiedene Anwendungen unerlässlich, darunter Durchflusszytometrie, Fluoreszenzmikroskopie und Enzyme-linked Immunosorbent Assays (ELISA), bei denen sie zur Detektion und Quantifizierung von Zielmolekülen beitragen .

Polymerisation und Konjugation

Die Verbindung dient als trifunktioneller Vernetzer aufgrund ihrer drei reaktiven Maleimidgruppen, die eine dreifache Konjugation und Polymerisation von Sulfhydryl-haltigen Molekülen ermöglichen. Diese Eigenschaft ist besonders nützlich bei der Entwicklung neuartiger polymerer Materialien mit spezifischen Funktionalitäten .

Synthetische Chemie

In der synthetischen Chemie dient 2-Maleimidoethylmesylat als Reagenz zur Einführung von funktionellen Gruppen in Moleküle, wodurch ihre chemischen Eigenschaften und Reaktivität verändert werden. Dies kann zur Synthese neuer Verbindungen mit potenziellen Anwendungen in der Arzneimittelentwicklung und Materialwissenschaft führen .

Arzneimittelentwicklung

Die Reaktivität von 2-Maleimidoethylmesylat mit Amin- und Thiolgruppen macht es zu einem Kandidaten für Prozesse der Arzneimittelentwicklung, bei denen es zur Modifizierung von Pharmakophoren oder zur Herstellung von Prodrugs mit verbesserter Wirksamkeit oder reduzierten Nebenwirkungen eingesetzt werden kann .

Materialwissenschaft

In der Materialwissenschaft ermöglicht die Fähigkeit dieser Verbindung, stabile Bindungen mit verschiedenen funktionellen Gruppen zu bilden, die Entwicklung fortschrittlicher Materialien mit gewünschten Eigenschaften wie erhöhter Festigkeit, Flexibilität oder elektrischer Leitfähigkeit .

Biokonjugationstechniken

2-Maleimidoethylmesylat wird in Biokonjugationstechniken eingesetzt, bei denen es die Anbindung verschiedener Biomoleküle an Oberflächen oder andere Moleküle erleichtert. Dies ist besonders relevant bei der Herstellung von Biosensoren und diagnostischen Werkzeugen .

Forschung und Entwicklung

Schließlich darf seine Rolle in Forschung und Entwicklung nicht überbewertet werden. Wissenschaftler verwenden 2-Maleimidoethylmesylat in explorativen Studien, um molekulare Wechselwirkungen zu verstehen, Experimente zu konzipieren und neue Methoden in den Bereichen Chemie und Biologie zu entwickeln .

Wirkmechanismus

Target of Action

The primary target of 2-Maleimidoethyl mesylate is thiol groups present in biomolecules . The compound is designed to interact specifically with these groups, enabling the formation of covalent bonds .

Mode of Action

2-Maleimidoethyl mesylate contains a maleimide group that reacts with thiol groups to form a covalent bond . This reaction enables the connection of the compound with biomolecules containing a thiol group .

Result of Action

The result of the action of 2-Maleimidoethyl mesylate is the formation of a stable covalent bond with thiol-containing biomolecules . This can lead to changes in the function or activity of these biomolecules, depending on their role in cellular processes.

Action Environment

The action of 2-Maleimidoethyl mesylate can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . Additionally, it should be kept away from fire sources and oxidizing agents . These conditions can affect the stability and efficacy of the compound.

Biochemische Analyse

Biochemical Properties

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate plays a significant role in biochemical reactions, particularly in the formation of covalent bonds with thiol groups. This interaction is facilitated by the maleimide group present in the compound, which reacts with thiol groups in proteins and enzymes to form stable thioether bonds . This property makes it useful in bioconjugation and labeling studies. The compound interacts with various biomolecules, including enzymes and proteins, through these covalent modifications, thereby influencing their activity and function.

Cellular Effects

The effects of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate on cells are diverse and depend on the specific cellular context. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modify proteins involved in signaling pathways, leading to altered cellular responses. Additionally, its interaction with cellular proteins can result in changes in gene expression patterns, affecting various cellular processes . These effects highlight the compound’s potential as a tool for studying cellular mechanisms and functions.

Molecular Mechanism

At the molecular level, 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate exerts its effects through covalent binding interactions with biomolecules. The maleimide group in the compound reacts with thiol groups in proteins, forming stable thioether bonds . This covalent modification can lead to enzyme inhibition or activation, depending on the specific target protein. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins, thereby altering their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate in animal models vary with dosage. At lower doses, the compound may have minimal or beneficial effects, while higher doses can lead to toxicity or adverse effects . Studies have identified threshold doses beyond which the compound’s effects become detrimental, highlighting the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound can be metabolized by cellular enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s activity and effectiveness, as well as its impact on metabolic flux and metabolite levels within cells.

Transport and Distribution

Within cells and tissues, 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical studies.

Subcellular Localization

The subcellular localization of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution. Studies have shown that the compound can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its effects on cellular processes.

Eigenschaften

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5S/c1-14(11,12)13-5-4-8-6(9)2-3-7(8)10/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKKIDFHWBBGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501212095 | |

| Record name | 1-[2-[(Methylsulfonyl)oxy]ethyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501212095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155863-36-8 | |

| Record name | 1-[2-[(Methylsulfonyl)oxy]ethyl]-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155863-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-[(Methylsulfonyl)oxy]ethyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501212095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Maleimidoethyl mesylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.